2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide is an organic compound with the molecular formula C12H17N2O2. This compound features a phenoxy ring substituted with an aminomethyl group, which is further connected to a dimethylacetamide moiety. Its unique structural characteristics contribute to its application in various scientific research fields, particularly in medicinal chemistry and pharmacology due to its potential biological activity.
The compound can be classified under the category of amides, specifically as a derivative of phenoxy compounds. It is synthesized through various organic reactions, often involving nucleophilic substitution and acylation processes. The compound's structure allows it to interact with biological systems, making it a candidate for further research in drug development.
The synthesis of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide typically involves the following steps:
The reaction can be depicted as follows:
This method highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide consists of:
The compound's structure can be represented in a simplified form:
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide can undergo several chemical reactions:
The mechanism of action for 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide involves its interaction with biological targets through specific molecular interactions:
These interactions suggest that the compound could influence biochemical pathways, making it a candidate for further pharmacological studies.
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide has potential applications in several scientific fields:
The compound (CAS 926223-92-9) first appeared in chemical catalogs and supplier databases in the early 2000s, reflecting pharmaceutical industry interest in modular scaffolds combining aromatic amines with polar acetamide functionalities [1] [2]. Its emergence aligns with medicinal chemistry efforts to develop dopamine receptor ligands and serotonin modulators where the 3-(aminomethyl)phenoxy fragment serves as a bioisostere for catecholamines [6]. Initially cataloged as a research chemical by suppliers like BLD Pharm and Santa Cruz Biotechnology, it was classified "For Research Use Only," indicating exploratory applications rather than therapeutic use [1] [2].
While not itself a drug, its structural framework is embedded within numerous pharmacologically active classes:
Table 1: Key Identifiers and Early Supplier Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 926223-92-9 | BLD Pharm [1] |
Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem Lite [5] |
Initial Supplier Catalog | sc-340900 | Santa Cruz Biotech [2] |
Early Research Application | Building block for heterocyclic synthesis | BLD Pharm [1] |
The molecule’s architecture confers specific advantages for bioactivity and drug-likeness:
Hydrogen Bonding Network: The primary amine (–CH₂NH₂) acts as a hydrogen bond donor/acceptor, while the acetamide carbonyl (C=O) and tertiary amine (N(CH₃)₂) serve as strong acceptors. This triad enables multi-point binding to biological targets, mimicking peptide interactions [5] [9]. Computed topological polar surface area (TPSA ≈ 60 Ų) supports membrane permeability balanced with solubility [5].
Conformational Flexibility: The ether (–O–CH₂–) and methylene (–CH₂–C=O) linkages provide rotational freedom (4 rotatable bonds), allowing adaptive binding to enzyme pockets. Molecular dynamics simulations suggest these bonds enable folding into bioactive conformations resembling rigid heterocycles [7].
Electronic Modulation: The electron-donating dimethylamino group (+I effect) enhances the acetamide carbonyl’s nucleophilicity, facilitating interactions with electrophilic enzymatic residues. Conversely, the meta-substituted benzylamine offers a spatially directed primary amine for salt bridge formation [6] [9].
Table 2: Structural Features Influencing Bioactivity
Structural Element | Role in Molecular Design | Example Bioactive Analogs |
---|---|---|
3-(Aminomethyl)phenyl | Hydrogen bond donor/acceptor site | Dopamine agonists [6] |
Ether linker (–O–CH₂–) | Conformational flexibility | Flexible kinase inhibitors [3] |
N,N-Dimethylacetamide | Polarity/Permeability balance | Rivastigmine [6] |
Meta-substitution | Spatial orientation of amines | mGluR5 antagonists [9] |
This compound exemplifies pharmacophore hybridization, merging two privileged medicinal chemistry motifs:
Heterocyclic Benzylamine Equivalency: The 3-(aminomethyl)phenoxy group functions as a non-heterocyclic bioisostere for pyridine, imidazole, or quinoline rings. It preserves the aromatic π-stacking and amine protonation capabilities (pKa ~10–11) of nitrogen heterocycles while improving metabolic stability by avoiding cytochrome P450 oxidation sites common in heterocycles [3] [6]. In anticancer quinoxalines, analogous benzylamine-containing side chains enhanced dihydrofolate reductase (DHFR) inhibition by 3–5-fold compared to aniline derivatives [3].
Acetamide Transport Facilitation: The N,N-dimethylacetamide (DMAc) moiety acts as a polar but non-ionizable transporter, enhancing blood-brain barrier (BBB) penetration versus carboxylic acids. This property is leveraged in CNS drugs like rivastigmine, where DMAc replaces carbamate groups in earlier analogs, improving bioavailability (F > 60%) without sacrificing acetylcholinesterase affinity [6] [7]. DMAc’s carbonyl oxygen forms critical H-bonds with thymidylate synthase (TS), as demonstrated in X-ray co-crystals of related antifolates [3] [9].
Synergistic Effects: The ether linker enables electronic decoupling of the aromatic and acetamide regions, allowing independent optimization. This modularity was exploited in folate antagonists where replacing –O– with –NH– reduced potency 10-fold, highlighting the linker’s role in orienting pharmacophores [3]. Additionally, DMAc’s role as a synthetic precursor enables late-stage functionalization—Vilsmeier formylation or nucleophilic displacement—to generate chemical libraries [9].
Table 3: Pharmacophore Contributions and Hybrid Advantages
Pharmacophore Unit | Key Functional Attributes | Biological Advantages |
---|---|---|
3-(Aminomethyl)phenoxy | - Aromatic π-system- Primary amine (HBD)- Ether oxygen (HBA) | - DNA intercalation- Enzyme salt bridges- Enhanced solubility |
N,N-Dimethylacetamide | - Carbonyl (strong HBA)- Tertiary amine (polar)- Methyl groups (lipophilic) | - BBB penetration- Protein H-bonding- Metabolic stability |
Hybrid Molecule | - Decoupled electronic domains- Tunable linker length- Balanced logP (~1.2)* | - Selective enzyme inhibition- Adaptable binding conformations- Oral bioavailability |
*Predicted partition coefficient (PubChem Lite) [5]
The strategic fusion of these elements creates a versatile scaffold for targeting enzymes and receptors reliant on cationic and dipole interactions, demonstrating the power of rational pharmacophore integration in medicinal chemistry.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: